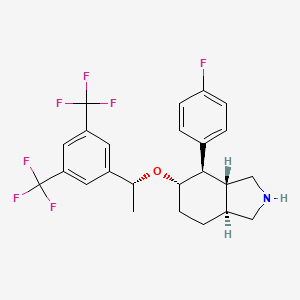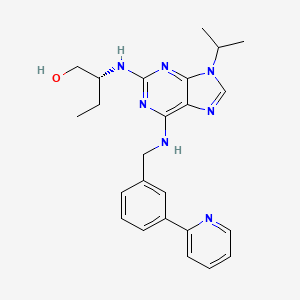
4-Bromo-2-isopropylaniline
Vue d'ensemble
Description
4-Bromo-2-isopropylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Analysis
Detection of Herbicide Metabolites in Soil 4-Bromo-2-isopropylaniline, as a metabolite of isoproturon (a selective herbicide), has been studied in the context of environmental analysis. A method involving high performance liquid chromatography (HPLC) was developed for detecting isoproturon and its main metabolite, 4-isopropylaniline, in soil. This method is crucial for understanding the migration of isoproturon in the environment and its eco-toxicological evaluation (Li, 2005).
Chemical Synthesis
Chemoenzymatic Synthesis of Biarylalanines In the field of chemical synthesis, this compound plays a role in the chemoenzymatic synthesis of optically pure l- and d-biarylalanine derivatives. This synthesis involves the coupling of 4-bromophenylalanine with various arylboronic acids to yield compounds with high yield and optical purity, showcasing its utility in creating nonnatural amino acids (Ahmed et al., 2015).
Catalytic Activity in Cross-Coupling Reactions The compound also finds application in the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes. These compounds have shown significant catalytic activity in palladium(II) catalyzed Heck and Suzuki cross-coupling reactions, which are pivotal in modern synthetic organic chemistry (Aydemir et al., 2009).
Material Science
Synthesis of N-Substituted 2,6-Diisopropylanilines this compound is used in the synthesis of N-substituted 2,6-diisopropylanilines, which are important for their photoinitiating properties. These compounds are relevant in the development of new materials and coatings (Kolchina et al., 2011).
Biomedical Research
Antibacterial and Antioxidant Properties A study on a chiral BODIPY-based fluorescent probe involved the synthesis of a compound using 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino BODIPY, derived from this compound. This compound showed potential as an antibacterial and antioxidant agent, indicating its importance in biomedical research (Alnoman et al., 2019).
Safety and Hazards
Safety information for 4-Bromo-2-isopropylaniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
4-bromo-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOJYJGXWKSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624132 | |
| Record name | 4-Bromo-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-34-8 | |
| Record name | 4-Bromo-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)



![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)








